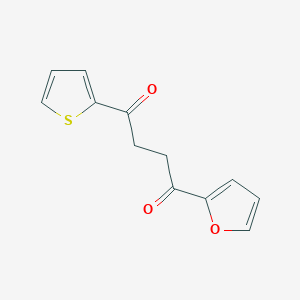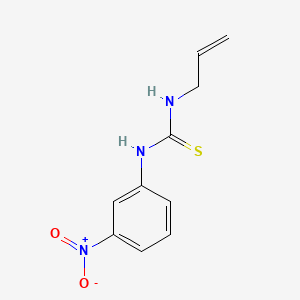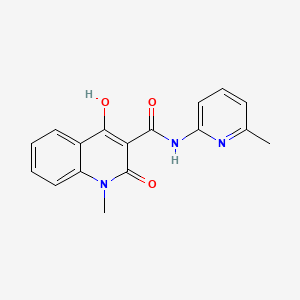
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione is an organic compound with the molecular formula C12H10O3S and a molecular weight of 234.276 g/mol . This compound is characterized by the presence of both furan and thiophene rings, which are heterocyclic aromatic compounds containing oxygen and sulfur atoms, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, such as ethyl nitroacetate, nitroacetone, nitroacetophenone, and nitroacetonitrile . This reaction typically requires the use of NMR and IR spectroscopy to confirm the product structure.
Análisis De Reacciones Químicas
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the furan or thiophene rings, with reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione has several scientific research applications across various fields:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer processes. These interactions can influence various biological activities, such as enzyme inhibition or activation, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
1-Furan-2-YL-4-thiophen-2-YL-butane-1,4-dione can be compared with other similar compounds, such as:
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains two furan rings and a pyrrole core, which gives it distinct electronic properties compared to this compound.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound features a trifluoromethyl group and a thiophene ring, making it structurally similar but with different reactivity and applications.
The uniqueness of this compound lies in its combination of furan and thiophene rings, which imparts unique electronic and chemical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10O3S |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-4-thiophen-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C12H10O3S/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 |
Clave InChI |
FMZLKHVWVRMLPE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)CCC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)

![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)
![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)


![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)

![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
